cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Synthesis Techniques and Intermediates
A variety of synthetic strategies and intermediates involving cyclobutyl compounds and related structures have been explored in scientific research, demonstrating the versatility and importance of these molecules in organic synthesis.
New Synthesis Methods : An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride illustrates a novel strategy involving stereoselective electrophilic addition and subsequent ring closure to afford amino derivative functionalized on the carbon ring. This methodology opens avenues for the synthesis of hydroxy and carboxylic derivatives from intermediary disulfonamide, showcasing the potential of cyclobutyl compounds in complex molecule construction (Lescop, Mevellec, & Huet, 2001).
Diverse Substituted Compounds : The exploration of variously substituted tetrahydroquinazolinone derivatives via Diels–Alder Adducts of Phenyl Vinyl Sulfone to Cyclobutene-Annelated Pyrimidinones demonstrates the cyclobutyl ring's utility in generating compounds with potential pharmaceutical relevance. This work highlights the cyclobutyl scaffold's adaptability in constructing complex heterocyclic structures (Dalai et al., 2006).
Antibacterial Activity : The synthesis and study of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been reported, indicating the structural modification potential of cyclobutyl compounds for developing antibacterial agents. This research exemplifies the cyclobutyl ring's role in medicinal chemistry, particularly in creating new antibacterial compounds (Reddy et al., 2011).
Spiroannulation Techniques : Cyclobutyl phenyl sulfoxide and derivatives have been used for the spiroannelation of cyclopentanone, demonstrating the cyclobutyl ring's utility in constructing spiro compounds. This work emphasizes cyclobutyl compounds' significance in synthesizing complex molecular architectures with potential for further functionalization (Fitjer, Schlotmann, & Noltemeyer, 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase family member TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . By inhibiting TYK2, the compound disrupts these pathways, potentially reducing the inflammatory and autoimmune responses associated with diseases like psoriasis, lupus, and IBD .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is high, as measured in in vitro kinase assays . The compound exhibits excellent ADME properties .
Result of Action
The compound demonstrates dose-dependent efficacy in commonly studied animal models . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model .
properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.